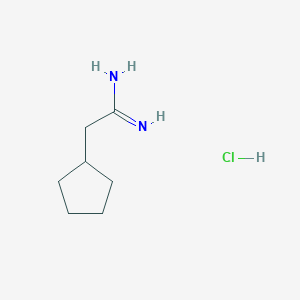

2-Cyclopentylethanimidamide hydrochloride

Description

2-Cyclopentylethanimidamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2 and a molecular weight of 162.66 g/mol . This compound is characterized by its solubility in water and ethanol, making it a versatile reagent in various chemical processes. It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

2-cyclopentylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7(9)5-6-3-1-2-4-6;/h6H,1-5H2,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDICDZPPQWKMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopentylethanimidamide hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with ethyl chloroformate to form an intermediate, which is then treated with ammonium chloride to yield the final product . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods often utilize bulk manufacturing processes to ensure high purity and yield .

Chemical Reactions Analysis

2-Cyclopentylethanimidamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amides, while reduction produces primary amines .

Scientific Research Applications

2-Cyclopentylethanimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentylethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins and other inflammatory mediators . This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

2-Cyclopentylethanimidamide hydrochloride can be compared with other similar compounds such as cyclopentylamine and ethylimidamide hydrochloride . While these compounds share some structural similarities, this compound is unique due to its specific chemical properties and reactivity . For example, it has a higher solubility in water and ethanol compared to its analogs, making it more suitable for certain applications.

Similar Compounds

- Cyclopentylamine

- Ethylimidamide hydrochloride

- N-Cyclopentylethylimidamide hydrochloride

Biological Activity

2-Cyclopentylethanimidamide hydrochloride, with the CAS number 1432681-29-2, is a compound that has garnered interest in various fields of scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C8H15ClN2

Molecular Weight: 174.67 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, potentially leading to therapeutic effects in various conditions.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogenic bacteria. This activity is thought to stem from its ability to interfere with bacterial cell wall synthesis and other essential processes.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models. Its mechanism may involve the modulation of inflammatory cytokines and pathways, thereby alleviating symptoms associated with inflammatory diseases.

- Potential Anticancer Activity : Emerging research points to the possibility that this compound may have anticancer properties. Initial findings suggest it could induce apoptosis in cancer cells, although further studies are needed to elucidate this effect fully.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several strains of bacteria, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Case Study 2: Anti-inflammatory Activity

In a controlled animal study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. Treatment with this compound resulted in a notable decrease in paw swelling compared to the control group.

| Treatment Group | Paw Swelling (mm) |

|---|---|

| Control | 8.5 ± 1.0 |

| Treatment (50 mg/kg) | 4.0 ± 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.